Ammonium O,O-bis(methylphenyl) dithiophosphate is a chemical compound with the systematic name derived from its structure and functional groups. It is primarily recognized for its applications in various scientific fields, particularly in agriculture as a pesticide and in chemical synthesis.
The synthesis of ammonium O,O-bis(methylphenyl) dithiophosphate typically involves the reaction of methylphenol with phosphorus pentasulfide, followed by treatment with ammonium hydroxide to form the ammonium salt. The general reaction can be summarized as follows:
This synthesis method is notable for its straightforward approach, allowing for the production of high-purity ammonium O,O-bis(methylphenyl) dithiophosphate. The reaction conditions must be carefully controlled to prevent degradation of sensitive intermediates.
Ammonium O,O-bis(methylphenyl) dithiophosphate has a complex molecular structure characterized by:
S=P(S)(O)c1cc(C)c(C)c(C)c1
QKONPSJUWRHZJU-UHFFFAOYSA-N
These representations provide insight into the connectivity and arrangement of atoms within the molecule.
Ammonium O,O-bis(methylphenyl) dithiophosphate can participate in various chemical reactions typical of organophosphorus compounds, including:
The stability of this compound under different pH levels influences its reactivity. In acidic conditions, hydrolysis is favored, while in basic conditions, nucleophilic substitutions are more prevalent.
The mechanism by which ammonium O,O-bis(methylphenyl) dithiophosphate exerts its effects, particularly in agricultural applications, involves:
Research indicates that this compound's action mechanism is similar to other organophosphates, where it binds to active sites on enzymes critical for pest survival .
These properties make it suitable for various applications where stability and solubility are crucial.
Ammonium O,O-bis(methylphenyl) dithiophosphate finds applications primarily in:
These applications underscore its significance in both industrial and research settings, contributing to advancements in agricultural practices and chemical methodologies .
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: